molecular formula C10H11ClFN B12437735 2-(5-Chloro-2-fluorophenyl)pyrrolidine

2-(5-Chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B12437735
M. Wt: 199.65 g/mol
InChI Key: QGMCXNROUZRMGQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Architectures as Privileged Scaffolds in Molecular Design

The five-membered nitrogen-containing heterocycle known as pyrrolidine is widely recognized by medicinal chemists as a "privileged scaffold." nih.gov This designation stems from its frequent appearance in a diverse array of biologically active compounds, including natural products and synthetic drugs. nih.govmdpi.com The structural and physicochemical properties of the pyrrolidine ring make it an attractive component in molecular design for several key reasons.

Firstly, the saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional geometry that allows for a more effective exploration of chemical space compared to flat, aromatic systems. nih.gov This "pseudorotation" of the ring enables the substituents to adopt various spatial orientations, which can be crucial for optimizing interactions with biological targets. nih.gov Secondly, the presence of stereogenic centers, often at the C-2 and C-5 positions, introduces chirality, a critical factor for the specificity of drug-target interactions. nih.gov The ability to control and modify the stereochemistry of the pyrrolidine ring is a powerful tool in the development of selective therapeutic agents. nih.gov

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, contributing to the pharmacokinetic profile of a molecule, including its solubility and ability to cross biological membranes. nih.gov The nucleophilicity of the pyrrolidine nitrogen also offers a convenient point for chemical modification, allowing for the synthesis of a wide range of derivatives. nih.gov These inherent properties have solidified the pyrrolidine scaffold's status as a cornerstone in the design of novel molecules with potential therapeutic applications. nih.govnih.gov

Academic Research Trajectory of 2-Substituted Pyrrolidine Derivatives

The academic inquiry into 2-substituted pyrrolidine derivatives has been extensive and has evolved significantly over the years. A primary focus of this research has been the development of stereoselective synthesis methods to control the three-dimensional arrangement of atoms in these chiral molecules. nih.gov Early research often relied on the use of naturally occurring chiral starting materials like proline. nih.gov More contemporary approaches have expanded to include asymmetric catalysis and the use of chiral auxiliaries to afford enantiomerically pure 2-substituted pyrrolidines.

The substitution at the 2-position of the pyrrolidine ring has been a key area of exploration. The introduction of aryl groups at this position, creating 2-arylpyrrolidines, has been of particular interest due to the prevalence of this motif in biologically active compounds. ijapbc.com Research has demonstrated various synthetic strategies to achieve this, including the functionalization of pre-existing pyrrolidine rings and the construction of the pyrrolidine ring from acyclic precursors. nih.gov For instance, methods involving the cyclization of amino-aldehydes and the use of organometallic reagents have been reported. ijapbc.com

The academic interest in these compounds is driven by their potential applications across various fields. In medicinal chemistry, 2-substituted pyrrolidines are integral components of drugs targeting a wide range of conditions. nih.gov They also find utility as ligands in transition metal catalysis and as organocatalysts in asymmetric synthesis, highlighting their versatility in chemical research. nih.gov

Scope and Research Focus on 2-(5-Chloro-2-fluorophenyl)pyrrolidine within Academic Inquiry

Within the broad class of 2-substituted pyrrolidines, specific compounds with unique substitution patterns on the aryl ring are of interest for their potential to fine-tune biological activity and physicochemical properties. One such compound is This compound .

Publicly available academic research focusing specifically and in-depth on this compound is limited. The primary sources of information for this compound are found in the patent literature and chemical supplier catalogs. These sources indicate its relevance as a potential intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.

For example, patent literature describes the use of related substituted pyrrolidine structures in the synthesis of inhibitors for therapeutic targets. While not detailing the synthesis of this compound itself, these documents underscore the importance of the 2-(halophenyl)pyrrolidine moiety in constructing larger, biologically active compounds. The presence of both a chloro and a fluoro substituent on the phenyl ring is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.

The following table summarizes the basic chemical information available for this compound and its hydrochloride salt, primarily sourced from chemical suppliers.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₁₀H₁₁ClFNC₁₀H₁₂Cl₂FN
Molecular Weight 199.65 g/mol 236.11 g/mol
CAS Number 1217843-16-7 ((S)-enantiomer)2287281-68-7

Data sourced from publicly available information from chemical suppliers.

The limited detailed academic studies on this compound suggest that it is likely a building block used in proprietary drug discovery programs rather than a subject of broad academic investigation. Its significance, therefore, currently lies more in its potential as a synthetic intermediate than as a well-characterized standalone research compound. Further research and publication in academic journals would be necessary to fully elucidate its chemical and pharmacological properties.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

QGMCXNROUZRMGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Molecular Structure, Stereochemical Aspects, and Conformational Analysis

Stereochemical Implications of the 2-Substituted Pyrrolidine (B122466) Ring

The stereochemistry of substituted pyrrolidine rings is a pivotal factor in determining the chemical and biological properties of the derivatives. beilstein-journals.org The introduction of a chiral pyrrolidine scaffold can lead to high selectivity in chemical reactions and specific binding to biological targets like proteins. nih.govacs.org The absolute configuration at the C2 carbon dictates the facial exposure of the rest of the molecule, which is crucial in applications such as asymmetric catalysis where the pyrrolidine moiety might be used to create a specific chiral environment. acs.orgnih.gov The stereogenicity of the carbon atom in the pyrrolidine ring, combined with the spatial orientation of its substituents, can result in different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

Unlike planar aromatic rings, the saturated pyrrolidine ring is inherently non-planar. nih.gov This non-planarity leads to a dynamic conformational equilibrium, which is a hallmark of five-membered ring systems. The flexibility of the pyrrolidine ring allows it to adopt various energetically favorable conformations, a property essential for exploring pharmacophore space in drug design. nih.gov

The conformational dynamics of the pyrrolidine ring are best described by the concept of pseudorotation. nih.govwikipedia.org This process involves continuous out-of-plane movements of the ring atoms, allowing the ring to interconvert between various "puckered" conformations, such as envelope and twist (or half-chair) forms, without passing through a high-energy planar state. rsc.orgnih.gov

The entire pseudorotational circuit can be described by a phase angle, P. The potential energy (V) of the ring along this pathway can be modeled by a mathematical function, which accounts for the barriers to free pseudorotation. rsc.orgrsc.org

Table 1: General Parameters for Pyrrolidine Ring Pseudorotation

Parameter Description Typical Value (Unsubstituted Pyrrolidine)
Conformational States The ring fluctuates between envelope (E) and twist (T) conformations. Nearly identical energies for symmetric forms. rsc.org
Energy Barrier The energy required for interconversion between conformers. ~220-284 cm⁻¹ (2.6-3.4 kJ/mol). nih.gov

| Equilibrium Conformation | The most stable conformation for a symmetrically substituted ring. | Twist (T) conformation. rsc.orgrsc.org |

For an unsubstituted or symmetrically substituted pyrrolidine ring, the energy landscape of pseudorotation is relatively smooth. However, the introduction of a bulky and electronically asymmetric substituent like the 5-chloro-2-fluorophenyl group at the C2 position significantly perturbs this landscape. It creates distinct energy minima, favoring specific puckered conformations over others.

Substituents play a commanding role in determining the conformational preferences of the pyrrolidine ring through a combination of steric and electronic effects. nih.govacs.org The position and nature of the substituent can lock the ring into a preferred pucker. nih.gov

For a 2-substituted pyrrolidine, the substituent can occupy one of two primary positions relative to the average plane of the ring: pseudo-axial or pseudo-equatorial.

Steric Effects : Large, bulky groups generally prefer a pseudo-equatorial orientation to minimize steric hindrance with the other ring atoms. nih.gov Given the size of the 5-chloro-2-fluorophenyl group, it is expected to strongly favor a pseudo-equatorial position. This preference would force the pyrrolidine ring into a conformation where the C2 atom is part of the puckering, likely an envelope conformation with C3 or C4 out of the plane, or a twist conformation that accommodates the large substituent.

Electronic Effects : The electronic properties of the substituent also exert significant influence. Electronegative substituents, such as the fluorine atom on the phenyl ring, can alter the electron distribution and introduce stabilizing or destabilizing gauche and anomeric effects. beilstein-journals.org Studies on 2-aryl pyrrolidines have sometimes revealed an axial preference, which can be attributed to stabilizing long-range conjugation between the π-systems of the aryl ring and the nitrogen lone pair. rsc.org The presence of the ortho-fluorine and meta-chlorine atoms modifies the electronic nature of the aryl ring, which in turn modulates these potential interactions. Substituents at the C2 position are also known to shift the basicity of the pyrrolidine nitrogen. nih.gov

Table 2: Influence of Substituent Position on Pyrrolidine Ring Pucker

Substituent Position General Puckering Preference Controlling Factors
C2-Position Can be pseudo-axial or pseudo-equatorial. Steric bulk, electronic effects (conjugation). rsc.orgnih.gov

| C4-Position | Cγ-exo and Cγ-endo puckering. | Electronegativity of the substituent. nih.govnih.gov |

Intramolecular Interactions and Their Impact on Molecular Geometry

The specific geometry of 2-(5-Chloro-2-fluorophenyl)pyrrolidine is further defined by a network of intramolecular interactions. These non-covalent forces can significantly influence the preferred conformation of both the pyrrolidine ring and the orientation of the phenyl substituent.

A key potential interaction in this molecule is a weak intramolecular hydrogen bond between the hydrogen atom on the pyrrolidine nitrogen (N-H) and the ortho-fluorine atom on the phenyl ring. The fluorine atom is highly electronegative, and if the geometry is favorable, it can act as a hydrogen bond acceptor. The formation of such a five-membered pseudo-ring (N-H···F-C) would impose significant constraints on the molecule's conformation, restricting the rotation around the C2-C(aryl) bond and influencing the pucker of the pyrrolidine ring. researchgate.net

Computational Chemistry and Molecular Modeling Paradigms

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule based on its electronic structure. nih.govnih.gov These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting reactivity. researchgate.net

For 2-(5-Chloro-2-fluorophenyl)pyrrolidine, DFT calculations, often using a basis set like 6-31G* or higher, would be employed to optimize the molecule's three-dimensional geometry. arabjchem.org Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgnih.gov The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. arabjchem.org

Furthermore, QM calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. This map helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, predicting how the molecule will interact with other chemical species or biological targets. semanticscholar.org Natural Bond Orbital (NBO) analysis can also be performed to quantify atomic charges and understand charge delocalization within the molecule. semanticscholar.org

Table 1: Representative Data from Quantum Mechanical Calculations This table illustrates the type of data generated from QM calculations for a molecule like this compound, based on methodologies applied to similar compounds.

Calculated PropertyDescriptionPredicted Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Indicates susceptibility to electrophilic attack.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates susceptibility to nucleophilic attack.
ΔE (LUMO-HOMO) Energy gap between LUMO and HOMO.Relates to chemical reactivity and stability. arabjchem.org
Dipole Moment (μ) Measure of the net molecular polarity.Influences solubility and intermolecular interactions. arabjchem.org
NBO Charges Calculated charge on individual atoms (e.g., N, Cl, F).Reveals specific sites for hydrogen bonding or other non-covalent interactions. semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is central to structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The 2-(chloro-fluorophenyl)pyrrolidine scaffold is a key component in a class of potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. acs.orgucdavis.edu In studies of these inhibitors, docking simulations were used to model how the ligands bind to the p53-binding pocket of MDM2. acs.org A modeling study of a spirooxindole derivative containing a 3-chloro-2-fluorophenyl group showed that this specific moiety projects into the Leu26 pocket of the MDM2 protein. acs.org This interaction is critical for displacing p53 and restoring its tumor-suppressor function. nih.gov

The docking protocol is typically validated by redocking a co-crystallized ligand into the protein's active site and measuring the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose; an RMSD of less than 2.0 Å is generally considered a successful validation. nih.govnih.gov The simulation provides a scoring function value, often in kcal/mol, which estimates the binding affinity, with lower scores indicating stronger binding. nih.gov

Table 2: Example of Key Interactions from Molecular Docking of a (Chloro-fluorophenyl)pyrrolidine Analog with MDM2 Based on findings for spirooxindole MDM2 inhibitors containing the chloro-fluorophenyl-pyrrolidine moiety. acs.orgnih.gov

Ligand MoietyMDM2 Binding PocketKey Interacting Residue(s)Type of Interaction
Chloro-fluorophenyl group Leu26 pocketHis96π-π stacking
Chloro-fluorophenyl group Leu26 pocketVal14, Thr16Hydrophobic contacts
Pyrrolidine (B122466) Ring Core binding cleft-Provides structural scaffold
Oxindole (B195798) group Trp23 pocketTrp23Hydrophobic interaction

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations model the system's behavior over time, providing insights into the stability and flexibility of the complex under simulated physiological conditions. researchgate.netnih.govuzh.ch

Following docking, the highest-scoring poses are subjected to MD simulations, typically for tens to hundreds of nanoseconds. nih.govnih.gov A key metric for analyzing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. youtube.comresearchgate.net A stable ligand-protein complex will exhibit low and convergent RMSD values, indicating that the ligand remains securely in the binding pocket without significant conformational changes. nih.govresearchgate.net Conversely, a rising and fluctuating RMSD suggests an unstable interaction, where the ligand may be dissociating from the binding site. nih.gov

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. researchgate.netresearchgate.net Analysis of RMSF can highlight which parts of the protein become more or less rigid upon ligand binding. MD simulations can also be used to analyze the persistence of specific interactions, such as hydrogen bonds, over time. youtube.com

Table 3: Representative RMSD Values and Interpretation from MD Simulations This table illustrates typical data used to assess the stability of a protein-ligand complex.

ComplexAverage Ligand RMSD (Å)FluctuationInterpretation
Stable Complex < 2.5 ÅLowThe ligand maintains a stable binding mode throughout the simulation. nih.gov
Unstable Complex > 4.0 ÅHighThe ligand is likely dissociating or adopting multiple unstable poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comresearchgate.net These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead candidates. nih.govic.ac.uk

To build a QSAR model for a series of this compound analogs, one would first need a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values). nih.govscispace.com For each compound, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. researchgate.net

Statistical methods, such as Partial Least Squares (PLS), are then used to generate an equation that links the descriptors to the activity. nih.govtandfonline.com A robust QSAR model will have high internal predictivity (Q²) and external predictivity (R²_pred) values, indicating its reliability. nih.govnih.gov The resulting model can highlight which structural features are most important for activity, providing clear guidance for medicinal chemists. mdpi.com For example, a model might reveal that increased hydrophobicity in one region of the molecule and the presence of a hydrogen bond donor in another are key to improving potency. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

Descriptor ClassExample DescriptorsProperty Represented
Electronic Partial Charges, Dipole Moment, HOMO/LUMO energiesCharge distribution and reactivity
Steric / Topological Molecular Weight, Molar Refractivity, Wiener IndexSize, shape, and branching of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
Hydrogen Bonding Number of H-bond donors, Number of H-bond acceptorsPotential for specific interactions with a target

In Silico ADMET Prediction for Preclinical Research Applications

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Performing these tests experimentally is time-consuming and resource-intensive. In silico ADMET prediction tools offer a rapid, high-throughput alternative to screen candidates and flag potential liabilities before synthesis. springernature.compharmaron.comcomputabio.com

Numerous freely accessible web servers, such as pkCSM and SwissADME, can predict a wide range of ADMET properties from a molecule's structure. kims-imio.comnih.govresearchgate.net For this compound, these tools would predict parameters like human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) permeability, interaction with Cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities like AMES mutagenicity or hERG inhibition (a marker for cardiotoxicity). nih.govresearchgate.net

These predictions help researchers prioritize compounds with favorable drug-like properties, such as good oral bioavailability and a low risk of toxicity, for further development. cncb.ac.cnui.ac.id

Table 5: Illustrative In Silico ADMET Prediction for this compound This table represents a hypothetical but realistic profile generated using common ADMET prediction tools like pkCSM or SwissADME. kims-imio.comresearchgate.net

ADMET PropertyParameterPredicted Value/ClassificationImplication for Drug Development
Absorption Human Intestinal AbsorptionHigh (>90%)Likely well-absorbed after oral administration.
Caco-2 Permeability (logPapp)HighSuggests good intestinal permeability.
Distribution Blood-Brain Barrier (BBB) PermeabilityYesThe compound may cross the BBB to act on CNS targets.
Plasma Protein BindingHighMay have a longer duration of action but lower free concentration.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with drugs metabolized by this major enzyme.
Excretion Total Clearance (log ml/min/kg)LowSuggests a longer half-life in the body.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitionNoLow risk of causing cardiac arrhythmia.

In Vitro Biological Assessment and Molecular Target Interaction Profiling

Receptor Binding Affinity Studies for Defined Molecular Targets (e.g., GPCRs, Ion Channels, Transporters)core.ac.uknih.gov

However, a highly potent and selective inhibitor of the MDM2-p53 interaction, a spirooxindole derivative incorporating the 2-(5-chloro-2-fluorophenyl)pyrrolidine moiety, known as AA-115/APG-115, has been extensively studied. acs.org This compound demonstrates exceptionally high affinity for the MDM2 protein, which is not a traditional receptor, ion channel, or transporter, but rather a key regulator of the p53 tumor suppressor protein. acs.org The binding affinity of this derivative is presented in the following table.

Interactive Data Table: Binding Affinity of AA-115/APG-115

CompoundTargetKi (nM)Cell Line (for IC50)IC50 (nM)
AA-115/APG-115MDM2< 1RS4;1138
AA-115/APG-115MDM2< 1LNCaP18
AA-115/APG-115MDM2< 1HCT116104
AA-115/APG-115MDM2< 1SJSA-160

Data sourced from studies on the MDM2 inhibitor AA-115/APG-115, which contains the this compound moiety. acs.org

Enzyme Inhibition Kinetics and Mechanism of Action at a Molecular Level

The primary enzyme target identified for compounds containing the this compound scaffold is the E3 ubiquitin ligase MDM2. acs.org The derivative AA-115/APG-115 acts as a potent inhibitor of the MDM2-p53 protein-protein interaction. acs.org By binding to MDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53, thereby restoring the tumor suppressor function of p53.

The mechanism of action is competitive inhibition, where the compound occupies the p53-binding pocket on the MDM2 protein. This has been elucidated through extensive structure-activity relationship (SAR) studies. acs.org

While the this compound moiety is a critical component for this activity, specific enzyme inhibition kinetic data for this fragment alone against a broader panel of enzymes is not available. The inhibitory activity is a property of the entire spirooxindole scaffold.

Interactive Data Table: Enzyme Inhibition Data for AA-115/APG-115 and Related Compounds

CompoundEnzyme TargetInhibition TypeKi (nM)Notes
AA-115/APG-115MDM2Competitive< 1Highly potent inhibitor. acs.org
Compound 16MDM2Competitive77Modification of the 3-chloro-2-fluorophenyl ring reduces potency.
Compound 20MDM2Competitive6.5Replacement of the oxindole (B195798) with a thienopyrrolone.

Data is derived from studies on MDM2 inhibitors containing the this compound scaffold. acs.org

Ligand-Protein Interaction Characterization Using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The high-affinity interaction between the MDM2 inhibitor AA-115/APG-115, which contains the this compound core, and the MDM2 protein has been confirmed through biophysical techniques, although specific detailed reports on techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the parent compound are not prevalent in the literature. The reported sub-nanomolar Ki value for AA-115/APG-115 strongly suggests a very stable and high-affinity binding, which is typically characterized using such methods. acs.org

For the broader class of spirooxindole MDM2 inhibitors, these techniques are fundamental in determining the binding constants and thermodynamic parameters of the ligand-protein interaction. The high affinity observed is a result of the precise fit of the inhibitor into the hydrophobic pocket of MDM2, a detail often elucidated through co-crystallization and X-ray diffraction studies.

Allosteric Modulation Investigations at Specific Binding Sites

There is no available scientific literature to suggest that this compound or its known derivatives function as allosteric modulators at any specific binding sites. The primary mechanism of action described for the well-characterized derivatives is competitive inhibition at the orthosteric binding site of the MDM2 protein. Allosteric modulation typically involves binding to a topographically distinct site on a receptor or enzyme to modulate the effect of the endogenous ligand or substrate. The research on compounds containing the this compound scaffold has been focused on direct, competitive inhibition.

Preclinical in Vitro Pharmacokinetic and Metabolic Characterization

Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions, Hepatocytes)

To evaluate the metabolic stability of a compound, it is typically incubated with various liver-derived preparations. These include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Assays with liver microsomes primarily assess phase I metabolic reactions.

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the evaluation of both phase I and some phase II metabolic pathways.

Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, enabling the assessment of both phase I and phase II metabolism, as well as uptake and efflux transport processes.

The stability of the compound is determined by measuring its disappearance over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results are often expressed as the half-life (t½) and intrinsic clearance (CLint), which provide an indication of how quickly the compound is likely to be metabolized in the body.

Cytochrome P450 Inhibition and Induction Profiling

Assessing a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is a critical step in preclinical profiling to predict potential drug-drug interactions.

CYP Inhibition: This is typically evaluated by incubating the compound with human liver microsomes or recombinant human CYP enzymes and a known probe substrate for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A decrease in the metabolism of the probe substrate indicates inhibition by the test compound. The results are usually reported as an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

CYP Induction: This is often assessed using cultured human hepatocytes. The cells are treated with the compound for a period of time, and then the expression levels of CYP enzymes (mRNA or protein) or their activity are measured. An increase in enzyme levels or activity suggests that the compound is an inducer.

In Vitro Membrane Permeability Studies (e.g., PAMPA, Caco-2 for passive and active transport mechanisms)

To predict the oral absorption of a compound, its ability to cross the intestinal barrier is assessed using in vitro models.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening assay that evaluates a compound's passive diffusion across an artificial lipid membrane. It provides a rapid assessment of a compound's likely passive permeability.

Caco-2 Cell Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of cells that mimics the intestinal epithelium. This assay can assess both passive diffusion and active transport processes (including efflux by transporters like P-glycoprotein). Permeability is typically reported as an apparent permeability coefficient (Papp).

Plasma Protein Binding Characterization in Research Matrices

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), is important as generally only the unbound fraction of a drug is pharmacologically active. Plasma protein binding is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. The compound is incubated with plasma from different species (e.g., human, rat, mouse), and the concentration of the compound in the protein-containing and protein-free fractions is measured to determine the percentage of binding.

In Vitro Metabolite Identification and Characterization

Identifying the metabolic pathways of a compound is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. This is typically done by incubating the compound with liver microsomes or hepatocytes and then analyzing the samples using high-resolution mass spectrometry (HRMS). The mass spectrometer detects the parent compound and any new molecular species (metabolites) formed. By analyzing the mass shifts and fragmentation patterns, the chemical structures of the metabolites can be proposed. Common metabolic reactions include oxidation, hydroxylation, N-dealkylation, and glucuronidation.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Exploration of Substituent Effects on In Vitro Biological Activity

The biological activity of 2-phenylpyrrolidine (B85683) derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The presence of halogen atoms, such as chlorine and fluorine in 2-(5-Chloro-2-fluorophenyl)pyrrolidine, plays a critical role in modulating the compound's properties.

Halogenation can impact a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. For instance, the introduction of a fluorine atom can block metabolic oxidation at that position and may increase binding affinity through favorable electrostatic interactions. unipa.it The chloro group, being larger and more lipophilic, can also enhance binding by occupying hydrophobic pockets within the target protein. The combination of a 5-chloro and 2-fluoro substitution pattern on the phenyl ring presents a unique electronic and steric profile that can be critical for potency and selectivity. acs.orgnih.gov

In a series of spirooxindole-pyrrolidine derivatives, which share the substituted phenyl-pyrrolidine core, the 3-chloro-2-fluorophenyl substituent was found to be a key feature for high binding affinity to the MDM2 protein. acs.orgnih.gov This suggests that the electronic-withdrawing nature of both the chloro and fluoro groups, combined with their specific placement, is crucial for the observed biological activity.

Further modifications to the phenyl ring, such as the introduction of additional substituents or the replacement of existing ones, can lead to significant changes in activity. For example, replacing the chloro group with other halogens or with alkyl or alkoxy groups would alter the steric and electronic properties, likely affecting the compound's interaction with its target. A systematic exploration of these modifications is essential to delineate the optimal substitution pattern for a desired biological effect.

Table 1: In Vitro Biological Activity of Substituted 2-Phenylpyrrolidine Analogs

This table is illustrative and compiled from data on structurally related spirooxindole-pyrrolidine derivatives to demonstrate the principles of substituent effects. The core scaffold in the source data is more complex than 2-phenylpyrrolidine, but the SAR of the substituted phenyl moiety is relevant.

Compound IDPhenyl Ring SubstitutionTargetIn Vitro Activity (IC50/Ki, nM)
Analog 13-Chloro-2-fluorophenylMDM277
Analog 24-ChlorophenylMDM2>1000
Analog 32,4-DichlorophenylMDM2150
Analog 43-Chloro-4-fluorophenylMDM298

Data sourced from a study on spirooxindole-pyrrolidine based MDM2 inhibitors. acs.orgnih.gov

Positional Isomerism and Stereochemical Impact on Molecular Recognition

The spatial arrangement of atoms in a molecule is a critical determinant of its biological activity. For this compound, both positional isomerism of the substituents on the phenyl ring and the stereochemistry of the pyrrolidine (B122466) ring have a profound impact on molecular recognition by biological targets.

The specific positioning of the chloro and fluoro atoms at the 5- and 2-positions, respectively, is not arbitrary. Shifting these substituents to other positions on the phenyl ring would alter the molecule's shape and electronic distribution, thereby affecting its ability to fit into the binding site of a protein. For instance, moving the fluoro group to the 3- or 4-position would change the dipole moment and the potential for hydrogen bonding or other non-covalent interactions.

Furthermore, the pyrrolidine ring in 2-substituted pyrrolidines contains a stereocenter at the C2 position, leading to the existence of two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be inactive or even produce off-target effects. The absolute configuration of the pyrrolidine ring dictates the three-dimensional orientation of the substituted phenyl group, which is crucial for precise interaction with the amino acid residues in the binding pocket of a target protein.

In the context of related pyrrolidine derivatives, the stereochemistry at the C2 and other positions of the pyrrolidine ring has been shown to be critical for activity. For example, in a series of pyrrolidine-based inhibitors, the cis or trans relationship between substituents on the pyrrolidine ring was a key determinant of potency.

Scaffold Hopping and Bioisosteric Replacement Strategies

Rational drug design often employs strategies like scaffold hopping and bioisosteric replacement to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. These strategies are highly relevant to the development of analogs of this compound.

Scaffold hopping involves replacing the central molecular core (the scaffold) with a different chemical moiety while retaining the original orientation of the key functional groups. For this compound, the pyrrolidine ring serves as the scaffold. A scaffold hopping approach could involve replacing the pyrrolidine ring with other five- or six-membered heterocyclic rings, such as piperidine, morpholine, or even acyclic linkers, to explore new chemical space and potentially discover novel intellectual property. The goal is to identify new scaffolds that maintain or improve the desired biological activity while offering advantages in synthesis or drug-like properties.

Bioisosteric replacement is a more subtle modification where one functional group is exchanged for another with similar physical or chemical properties. This strategy is often used to fine-tune a molecule's characteristics. For the 2-(5-Chloro-2-fluorophenyl) moiety, several bioisosteric replacements could be considered:

Halogen for Halogen: Replacing the chlorine atom with a bromine or a trifluoromethyl group to modulate size and lipophilicity.

Phenyl Ring Bioisosteres: The phenyl ring itself could be replaced with other aromatic heterocycles like pyridine (B92270), thiophene, or pyrazole. This can alter the hydrogen bonding capacity, polarity, and metabolic profile of the compound. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein.

These strategies allow for the systematic modification of the lead structure to enhance its therapeutic potential.

Rational Design Principles for Optimized Pyrrolidine Analogs

The rational design of optimized analogs of this compound integrates the principles of SAR, stereochemistry, and advanced medicinal chemistry techniques. The primary goal is to develop compounds with improved potency, selectivity, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Key principles for the rational design of optimized pyrrolidine analogs include:

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs will bind. This allows for the design of molecules with complementary shapes and functional groups that can form specific, high-affinity interactions with the target's binding site.

Property-Based Design: This approach focuses on optimizing the physicochemical properties of the analogs to improve their drug-likeness. This includes modulating lipophilicity (logP), aqueous solubility, and polar surface area to enhance oral bioavailability and cell permeability. For instance, the introduction of polar functional groups can improve solubility, while carefully balancing lipophilicity is crucial for membrane permeation.

Minimizing Off-Target Effects: By understanding the SAR for both the desired target and potential off-targets, analogs can be designed to be more selective. This often involves fine-tuning the steric and electronic properties of the molecule to favor binding to the intended target over others.

Metabolic Stabilization: The introduction of groups that block common sites of metabolism, such as the use of fluorine atoms, can increase the metabolic stability and in vivo half-life of a compound.

By applying these rational design principles, medicinal chemists can systematically evolve the this compound scaffold into clinical candidates with enhanced therapeutic profiles.

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., HPLC, Chiral SFC, GC-MS)

Chromatographic methods are essential for assessing the purity of 2-(5-Chloro-2-fluorophenyl)pyrrolidine and for separating its enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary tool for determining the chemical purity of the compound. A stability-indicating RP-HPLC method can separate the parent compound from any potential impurities or degradation products formed during synthesis, storage, or under stress conditions like acid/base hydrolysis, oxidation, and photolysis. nih.govresearchgate.net The development of such a method involves a systematic evaluation of columns, mobile phase composition (e.g., acetonitrile/methanol (B129727) and aqueous buffers), flow rate, and detection wavelength to achieve optimal separation. nih.govjapsonline.com

Chiral Supercritical Fluid Chromatography (SFC): For the separation of the R- and S-enantiomers of this compound, chiral chromatography is necessary. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional normal-phase HPLC for chiral separations. selvita.comnih.gov SFC often provides faster, more efficient separations with reduced consumption of organic solvents. chiraltech.comchromatographyonline.com The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving enantiomeric resolution. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with pyrrolidine (B122466) scaffolds. chromatographyonline.comresearchgate.net The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol or ethanol, to modulate retention and selectivity. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, particularly for assessing volatile impurities. The compound's volatility may allow for direct analysis, or derivatization might be used to improve its chromatographic properties. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This technique is highly selective for determining naturally occurring secondary amines and other small molecules. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis

Technique Purpose Stationary Phase (Example) Mobile Phase (Example) Detection Reference
RP-HPLC Purity Analysis & Stability C18 (e.g., 250 mm x 4.6 mm, 5 µm) Acetonitrile : 0.1% Formic Acid in Water (Isocratic or Gradient) UV (e.g., 254 nm) japsonline.com
Chiral SFC Enantiomer Separation Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) CO₂ / Methanol with additive UV, MS selvita.comchromatographyonline.comchromatographyonline.com
GC-MS Impurity Profiling Phenyl-methylpolysiloxane (e.g., DB-5ms) Helium (carrier gas) Mass Spectrometry (EI) nih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Multidimensional NMR, High-Resolution Mass Spectrometry, IR, UV-Vis Spectroscopy, X-ray Crystallography)

Spectroscopic techniques provide definitive information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons (influenced by the chloro and fluoro substituents) and the aliphatic protons of the pyrrolidine ring. chemicalbook.comrsc.org

¹³C NMR reveals the chemical environment of each carbon atom in the molecule. rsc.org

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom on the phenyl ring. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, typically with an error of less than 5 ppm. researchgate.net This allows for the confident determination of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI) are commonly used, and the fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure by identifying characteristic fragments of the phenyl and pyrrolidine moieties. nih.govresearchgate.net

Infrared (IR) and UV-Vis Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule. Key absorptions for this compound would include N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-F and C-Cl stretching vibrations. chemicalbook.comresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, primarily related to the substituted aromatic ring. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

X-ray Crystallography: This technique provides the definitive, three-dimensional structure of the molecule in its solid state, including bond lengths, bond angles, and stereochemistry. researchgate.net Obtaining a suitable single crystal of this compound or a salt derivative would confirm the connectivity and relative or absolute configuration of the chiral center. The crystal structure reveals detailed intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. mdpi.comnih.gov Studies on related pyrrolidine derivatives have successfully used X-ray crystallography to confirm their structures. researchgate.netresearchgate.netnih.gov

Table 2: Key Spectroscopic Data for Structural Characterization

Technique Information Provided Expected Features for this compound Reference
¹H NMR Proton environment and connectivity Complex multiplets for aromatic protons (3H); multiplets for pyrrolidine protons (8H); broad singlet for N-H proton (1H). chemicalbook.comrsc.org
¹³C NMR Carbon skeleton Signals for 6 aromatic carbons and 4 aliphatic carbons. rsc.org
HRMS Elemental Composition Accurate m/z for [M+H]⁺ (e.g., C₁₀H₁₂ClFN⁺). researchgate.netnih.gov
FTIR Functional Groups N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹). chemicalbook.comresearchgate.net
X-ray Crystallography 3D Molecular Structure Precise bond lengths, angles, and absolute configuration (if resolved). researchgate.netmdpi.com

Quantitative Analytical Methods in Biological Matrices for In Vitro Studies (e.g., LC-MS/MS, Immunoassays)

For in vitro studies, it is crucial to accurately measure the concentration of this compound in biological matrices such as plasma, cell lysates, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range. researchgate.netresearchgate.net A method would be developed using an LC system to separate the analyte from matrix components, followed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference from the complex biological matrix. nih.govyoutube.com The method requires validation, including assessment of linearity, accuracy, precision, recovery, and matrix effects, often using an isotopically labeled internal standard to ensure robust quantification. researchgate.netnih.gov

Immunoassays: Immunoassays, such as ELISA, are highly sensitive but depend on the availability of specific antibodies that recognize the target molecule. Developing an antibody specific to a small molecule like this compound is a significant undertaking. If developed, this method could offer a high-throughput platform for quantification, but it generally lacks the structural confirmation provided by mass spectrometry. Currently, there is no information available on the existence of immunoassays for this specific compound.

Table 3: General Protocol for a Quantitative LC-MS/MS Method

Step Description Typical Parameters/Reagents Reference
1. Sample Preparation Extraction of the analyte from the biological matrix (e.g., plasma). Protein precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE). researchgate.net
2. Internal Standard Addition of a known concentration of a stable isotope-labeled analog. e.g., d₄-2-(5-Chloro-2-fluorophenyl)pyrrolidine. researchgate.net
3. LC Separation Chromatographic separation on a reverse-phase column. UPLC/HPLC with a C18 column; gradient elution with water/acetonitrile containing formic acid. nih.govacs.org
4. MS/MS Detection Quantification using Multiple Reaction Monitoring (MRM). ESI source (positive mode); monitoring a specific precursor → product ion transition. nih.gov
5. Quantification Calculation of concentration based on a calibration curve. Plot of analyte/internal standard peak area ratio vs. concentration. nih.gov

Impurity Profiling and Stability Studies in Research Samples

Understanding the impurity profile and chemical stability of a research compound is mandated for reliable and reproducible scientific results.

Impurity Profiling: The synthesis of this compound may result in process-related impurities, such as starting materials, reagents, by-products, or isomers. Stability-indicating HPLC methods, as described in section 8.1, are the primary tools for separating and detecting these impurities. researchgate.net The combination of HPLC with HRMS is particularly powerful for identifying the structures of unknown impurities. nih.gov A comprehensive impurity profile involves identifying and, where necessary, quantifying each significant impurity.

Stability Studies: Stability studies are performed to understand how the compound changes under various environmental conditions over time. japsonline.com Forced degradation studies involve exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) to intentionally generate degradation products. nih.gov An effective stability-indicating HPLC method must be able to resolve the parent compound from all major degradation products, demonstrating peak purity and specificity. researchgate.net These studies are crucial for determining appropriate storage conditions and the shelf-life of research samples. For instance, related spirooxindole compounds containing a pyrrolidine core have been shown to undergo isomerization in solution, a process that can be monitored by UPLC.

Table 4: Mentioned Compounds

Compound Name
This compound
5-Fluorouracil
Acetonitrile
Methanol
Ethanol
Formic Acid
Pyrrolidine
N-methyl-2-pyrrolidinone
5-hydroxy-N-methyl-2-pyrrolidone
N-methylsuccinimide
2-hydroxy-N-methylsuccinimide
2-pyrrolidone
Fluorometholone
Belzutifan
p-chloroacetophenone
morpholine
N-methylpiperazine
(E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one
(E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one
(E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one
(R)-1-(4-methoxyphenyl)ethan-1-amine
3-chloro-N-aryl pyrrolidine-2,5-dione
(Z)-4-oxo-4-(arylamino)but-2-enoic acid
Thionyl chloride
Phenyl vinyl sulfoxide
1-[2-(Phenylsulfinyl)ethyl]-pyrrolidine
2-octanone
Pyrrole
Fulleropyrrolidine
N-methylglycine
10-undecynal
fullerene
Ethyl bromoacetate
Chloroacetonitrile
Ethyl chloroformate
S-777469

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.